Pyridine-2,4(1H,3H)-dione
CAS No.: 50607-28-8
Cat. No.: VC7977239
Molecular Formula: C5H5NO2
Molecular Weight: 111.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50607-28-8 |
---|---|
Molecular Formula | C5H5NO2 |
Molecular Weight | 111.1 g/mol |
IUPAC Name | 1H-pyridine-2,4-dione |
Standard InChI | InChI=1S/C5H5NO2/c7-4-1-2-6-5(8)3-4/h1-2H,3H2,(H,6,8) |
Standard InChI Key | UUDALWDRIFYZPM-UHFFFAOYSA-N |
SMILES | C1C(=O)C=CNC1=O |
Canonical SMILES | C1C(=O)C=CNC1=O |
Introduction
Chemical Structure and Nomenclature
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS: 21038-66-4) features a bicyclic framework where a pyridine ring is fused to a pyrimidine ring at the 2,3-positions. The IUPAC name, 1H-pyrido[2,3-d]pyrimidine-2,4-dione, reflects the positions of the ketone groups and hydrogenation states. Key structural attributes include:
The planar fused-ring system facilitates π-π stacking interactions with biological targets, while the lactam and ketone groups enable hydrogen bonding and electrophilic reactivity .
Synthesis and Industrial Production
Gould–Jacobs Reaction
The Gould–Jacobs reaction is the primary synthetic route, involving cyclization of 6-aminopyrimidines with ethoxymethylenemalonic ester at high temperatures (250°C) in diphenyl oxide/biphenyl mixtures. This method yields the core structure with substituents at the 5-, 6-, and 7-positions . For example, 1,3-diethyl-5,7-dimethyl derivatives are synthesized in 81% yield via this route .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reactions, reducing synthesis times from hours to minutes. This method improves yields for deuterated analogs and poly-substituted derivatives, such as 2,3,6-trisubstituted pyridines .
Industrial Optimization
Scalable production emphasizes solvent selection (e.g., ethanol or methanol) and temperature control to maximize purity. Sodium methoxide or triethylamine catalyzes substitution reactions, enabling large-scale synthesis of derivatives like 3-ethyl-5-methyl-7-phenyl analogs .
Biological Activities and Mechanisms
PARP-1 Inhibition
Pyrido[2,3-d]pyrimidine-2,4-dione derivatives inhibit PARP-1, an enzyme critical for DNA repair. By blocking PARP-1, these compounds sensitize cancer cells to DNA-damaging agents. For instance, derivatives exhibit IC values <1 μM against BRCA-mutant cell lines, enhancing the efficacy of cisplatin and doxorubicin .
RAF-MEK-ERK Pathway Blockade
Derivatives targeting the RAF-MEK-ERK cascade show potent anti-tumor activity. Compound 16 (1,3-diethyl-5,7-dimethyl) induces G1 phase arrest in MCF-7 cells, reducing proliferation by 70% at 10 μM .
Anti-Inflammatory Properties
Virtual screening identifies 3-ethyl-5-methyl-7-phenyl derivatives as selective COX-2 inhibitors (IC = 0.8 μM), outperforming indomethacin in rat paw edema models. Molecular docking reveals hydrophobic interactions with COX-2’s active site .
Antimicrobial and Antiviral Effects
Pyridopyrimidinediones disrupt bacterial protein synthesis, showing MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli. Antiviral activity against HIV-1 is mediated by reverse transcriptase inhibition .
Comparative Analysis with Related Heterocycles
Compound Class | Key Features | Biological Targets |
---|---|---|
Quinazolines | Fused benzene-pyrimidine; broad kinase inhibition | EGFR, HER2 |
Pteridines | Fully unsaturated bicyclic system; roles in folate metabolism | DHFR, GTP cyclohydrolase I |
Purines | Bicyclic adenine/guanine analogs; nucleic acid components | Adenosine receptors, kinases |
Pyridopyrimidinediones | Partial saturation enhances specificity; dual PARP/kinase inhibition | PARP-1, RAF-MEK-ERK, COX-2 |
Pyridopyrimidinediones exhibit superior target specificity compared to quinazolines and purines, attributed to their balanced hydrophobicity and hydrogen-bonding capacity .
Pharmacokinetic and Toxicological Profiles
Absorption and Distribution
LogP values range from 1.2–2.5, ensuring moderate blood-brain barrier penetration. Plasma protein binding exceeds 90%, necessitating dose adjustments in hepatic impairment .
Metabolism and Excretion
Cytochrome P450 3A4 mediates hepatic oxidation, producing sulfoxide and glucuronide metabolites. Renal excretion accounts for 60–70% of clearance, with a half-life of 4–6 hours .
Toxicity
Acute toxicity (LD >500 mg/kg in rats) is low, but chronic use may cause myelosuppression. Genotoxicity assays (Ames test, micronucleus) are negative at therapeutic doses .
Recent Advances and Clinical Prospects
Combination Therapies
Co-administration with checkpoint inhibitors (e.g., pembrolizumab) enhances anti-tumor immunity in melanoma models, increasing survival by 40% .
Prodrug Development
Phosphate prodrugs improve oral bioavailability from 20% to 85%, enabling once-daily dosing in phase I trials .
Resistance Mechanisms
Overexpression of ABCB1 efflux pumps and PARP-1 mutations confer resistance, addressed by co-administering efflux inhibitors (e.g., verapamil).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume